tos-GPR-ANBA-IPA acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in luminescence measurement . This compound is characterized by its molecular formula C₃₂H₄₅N₉O₁₀S and a molecular weight of 747.82 g/mol . It is commonly used in biochemical assays and research applications due to its ability to produce measurable luminescence signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and protective groups. The process typically starts with the protection of the amino group of glycine with a tosyl group. This is followed by the coupling of proline, arginine, and ANBA-IPA (4-aminonaphthalene-1,8-dicarboxylic acid) using standard peptide synthesis techniques . The final product is then acetylated to form the acetate salt.
Industrial Production Methods: Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable, solid form suitable for storage and use in research .
Chemical Reactions Analysis
Types of Reactions: Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and luminescence reactions. Hydrolysis occurs in the presence of specific enzymes, leading to the cleavage of peptide bonds .
Common Reagents and Conditions:
Luminescence Measurement: The compound is used in luminescence assays where it reacts with luminescent reagents under specific conditions to produce a measurable light signal.
Major Products Formed: The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate are individual amino acids and ANBA-IPA .
Scientific Research Applications
Tos-Gly-Pro-Arg-ANBA-IPA acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves its interaction with specific enzymes that catalyze the hydrolysis of peptide bonds. This reaction releases ANBA-IPA, which can then participate in luminescence reactions . The luminescence signal produced is proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
- Tos-Gly-Pro-Arg-ANBA-IPA (without acetate)
- Tos-Gly-Pro-Arg-ANBA-IPA hydrochloride
Comparison: Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its acetylated form, which enhances its solubility and stability compared to its non-acetylated counterparts . This makes it more suitable for use in various biochemical assays and industrial applications .
Biological Activity
Tos-Gly-Pro-Arg-ANBA-IPA acetate, commonly referred to as tos-GPR-ANBA-IPA acetate, is a synthetic chromogenic peptide substrate that plays a significant role in biochemical research. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by a combination of amino acids (glycine, proline, arginine) and an isopropyl acetate moiety. This configuration contributes to its functional properties in various assays. The compound has the CAS number 2070009-46-8 and is primarily used in laboratory settings for research purposes only, not for human consumption.
The biological activity of this compound is primarily linked to its role as a substrate in enzymatic assays. It undergoes hydrolysis when interacting with water, leading to the breakdown of its ester bonds. This reaction is crucial for understanding the stability and reactivity of the compound under different conditions. The hydrolysis process is typically catalyzed by specific enzymes such as trypsin or chymotrypsin, resulting in the release of individual amino acids and ANBA-IPA, which can participate in luminescence reactions.
Applications in Research
This compound finds applications across various fields:
- Enzymatic Assays : It serves as a substrate to study enzyme kinetics and inhibition.
- Cell-based Assays : The compound is utilized to measure enzyme activity and protein interactions.
- Clinical Diagnostics : It acts as a diagnostic tool for detecting specific enzymes in biological samples.
- Analytical Devices : The compound is employed in the development of biosensors and other analytical devices.
Biological Activity and Interaction Studies
The compound's interaction studies focus on its binding affinity with various enzymes and substrates, aiding in elucidating enzyme action mechanisms and substrate specificity. Modifications to its structure can significantly influence interactions with target enzymes, providing insights into enzyme kinetics and dynamics.
Table 1: Comparison of Similar Compounds
Compound Name | Description | Unique Features |
---|---|---|
Tos-Gly-Pro-Ala-ANBA | A chromogenic peptide substrate | Contains alanine instead of arginine |
Tos-Gly-Pro-Lys-ANBA | Another chromogenic peptide substrate | Features lysine, affecting binding properties |
Tos-Gly-Pro-Thr-ANBA | Similar substrate used in enzymatic assays | Contains threonine, influencing solubility |
Research Findings
Recent studies have highlighted the versatility of this compound in both academic and industrial research settings. For instance:
- Enzyme Kinetics : Research indicates that this compound effectively mimics natural substrates, enhancing its utility in studying proteolytic enzymes due to its specific amino acid sequence.
- Luminescence Measurement : The compound's luminescent properties make it valuable for detecting biological activities in various assays, thus broadening its applicability in biochemical research.
Case Studies
Several case studies have demonstrated the effectiveness of this compound:
- Proteolytic Enzyme Studies : In studies involving proteolytic enzymes, this compound was shown to be hydrolyzed efficiently, allowing researchers to measure enzyme activity accurately.
- Biosensor Development : The compound has been incorporated into biosensors for real-time monitoring of enzymatic reactions, showcasing its potential in diagnostic applications.
Properties
CAS No. |
2070009-46-8 |
---|---|
Molecular Formula |
C₃₂H₄₅N₉O₁₀S |
Molecular Weight |
747.82 |
sequence |
One Letter Code: Tos-GPR-ANBA-IPA |
Synonyms |
tos-GPR-ANBA-IPA acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.